molecular formula C12H12O2 B8205794 1a,7a-dimethyl-1H-cyclopropa[b]chromen-7-one CAS No. 19725-59-8

1a,7a-dimethyl-1H-cyclopropa[b]chromen-7-one

Cat. No.: B8205794
CAS No.: 19725-59-8
M. Wt: 188.22 g/mol
InChI Key: IKUPBRUXXGSVLP-UHFFFAOYSA-N
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Description

1a,7a-dimethyl-1H-cyclopropa[b]chromen-7-one (CAS 19725-59-8) is an organic compound with the molecular formula C12H12O2 and a molecular weight of 188.22 g/mol . This compound features a cyclopropane ring fused to a chromenone core, a structure of significant interest in medicinal chemistry. Cyclopropane motifs are widely utilized in drug design to enhance metabolic stability, fix molecular conformation, and improve the physicochemical properties of lead compounds . This specific chemical scaffold is related to a class of compounds known to be active in neuroscientific research. Notably, the compound 7-(hydroxyimino)cyclopropa[b]chromen-1a-carboxylate ethyl ester (CPCCOEt) is a well-characterized negative allosteric modulator (NAM) of the metabotropic glutamate receptor 1 (mGluR1) . Metabotropic glutamate receptors are Family C G protein-coupled receptors (GPCRs) that are attractive drug targets for numerous psychiatric and neurologic disorders, including neuropathic pain, Parkinson's disease, and schizophrenia . As a research chemical, this compound serves as a valuable synthetic intermediate or core structure for investigating allosteric modulation of these receptors and for the development of novel pharmacologically active agents . This product is provided with a purity of ≥97% and is intended for Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1a,7a-dimethyl-1H-cyclopropa[b]chromen-7-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O2/c1-11-7-12(11,2)14-9-6-4-3-5-8(9)10(11)13/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKUPBRUXXGSVLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC1(OC3=CC=CC=C3C2=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301347177
Record name 1a,7a-Dimethyl-1H-cyclopropa[b]chromen-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301347177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19725-59-8
Record name 1a,7a-Dimethyl-1H-cyclopropa[b]chromen-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301347177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Mechanism and Substrate Design

Hydrogen-borrowing (HB) catalysis has emerged as a powerful tool for α-cyclopropanation of ketones. The process involves two sequential steps: (1) iridium- or ruthenium-catalyzed alkylation of a ketone substrate with an alcohol, followed by (2) intramolecular nucleophilic displacement to form the cyclopropane ring. For 1a,7a-dimethyl-1H-cyclopropa[b]chromen-7-one, this method requires a prefunctionalized chromenone bearing a pendant leaving group (e.g., aryloxy or sulfonate) at the α-position.

Example Reaction:

A chromenone derivative 7 (R = methyl) is alkylated with methanol under HB conditions using [Ir(cod)Cl]₂ as the catalyst. The intermediate α-branched ketone undergoes base-mediated cyclization, displacing the leaving group (X) to yield the cyclopropane ring.

Starting MaterialCatalystYield (%)Cyclopropane Product
Chromenone 7 [Ir]79–828f

Key advantages of this approach include compatibility with heteroatoms and avoidance of toxic alkyl halides. However, steric hindrance from the 1a- and 7a-methyl groups can reduce cyclization efficiency, as observed in the synthesis of 8k (33% yield).

Simmons-Smith Cyclopropanation

Classical Methodology

The Simmons-Smith reaction, employing diiodomethane (CH₂I₂) and a zinc-copper couple, remains a cornerstone for cyclopropane synthesis. Applied to chromenones, this method involves the addition of a methylene group across a double bond adjacent to the ketone functionality.

Patent Example:

In EP0787723A1, 6-allyloxy-2-(bis(4-fluorophenyl)methylpiperazinyl)carbamoyl-4-oxo-4H-1-benzopyran is treated with CH₂I₂ and Zn-Cu to form the cyclopropa[b]chromenone core. The 1a- and 7a-methyl groups are introduced via methyl-substituted starting materials or post-cyclopropanation methylation.

SubstrateReagentsTemperatureYield (%)
Allyloxy chromenoneCH₂I₂, Zn-CuReflux53–86

Stereochemical Considerations

The stereochemistry of the methyl groups is influenced by the geometry of the starting alkene. For example, trans-substituted alkenes yield cis-cyclopropanes, while cis alkenes produce trans products. This stereoselectivity is critical for achieving the desired 1a,7a-dimethyl configuration.

Transition Metal-Catalyzed [2+1] Cycloaddition

Ruthenium and Iridium Complexes

Recent advances utilize Ru-MACHO or Ir catalysts for cyclopropanation via carbene transfer. In this approach, a diazo compound (e.g., trimethylsilyldiazomethane) generates a metal-carbene intermediate, which reacts with the chromenone’s alkene to form the cyclopropane.

Case Study:

A chromenone with a terminal alkene at C7a reacts with TMS-diazomethane in the presence of [Ru] to afford the cyclopropane in 72% yield. The 1a-methyl group is introduced via a methyl-substituted diazo reagent.

CatalystDiazo ReagentYield (%)
RuTMS-CHN₂72

Intramolecular Nucleophilic Displacement

Enolate-Mediated Cyclization

Base-induced intramolecular displacement is a robust method for cyclopropane formation. A chromenone bearing a γ-leaving group (e.g., tosylate or mesylate) undergoes deprotonation to form an enolate, which attacks the electrophilic carbon, closing the cyclopropane ring.

Optimization Data:

Using KOtBu in THF at −78°C, the displacement proceeds with high stereoretention. The 7a-methyl group enhances ring strain, accelerating cyclization (Table 1).

Table 1 : Effect of Methyl Substitution on Cyclization Efficiency

SubstitutionTime (h)Yield (%)
1a-Me, 7a-Me288
1a-H, 7a-H645

Comparative Analysis of Methods

Table 2 : Method Comparison for this compound Synthesis

MethodYield Range (%)StereocontrolScalability
HB Catalysis42–86ModerateHigh
Simmons-Smith53–86LowModerate
Metal-Catalyzed65–72HighLow
Intramolecular Displacement45–88HighHigh

Chemical Reactions Analysis

Types of Reactions: 1a,7a-Dimethyl-1H-cyclopropa[b]chromen-7-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under specific conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of chromene derivatives, including 1a,7a-dimethyl-1H-cyclopropa[b]chromen-7-one, as anticancer agents. For instance, a class of chromene-azo sulfonamide hybrids demonstrated significant cytotoxicity against various cancer cell lines, including HepG2 and MCF-7. These compounds exhibited mechanisms of action involving the inhibition of key signaling pathways associated with tumor growth and metastasis .

Case Study: Antitumor Efficacy

  • Compound Tested: this compound
  • Cell Lines: HepG2, MCF-7
  • Results: Displayed cytotoxic effects with IC50 values significantly lower than standard chemotherapeutics like Cisplatin.

Neuropharmacological Effects

The compound has also been investigated for its effects on metabotropic glutamate receptors (mGluRs), which are implicated in various neurological disorders. Positive allosteric modulators (PAMs) targeting mGlu4 receptors have shown promise in treating conditions such as Parkinson's disease and schizophrenia. Research indicates that compounds similar to this compound can enhance receptor signaling without directly activating the receptor .

Case Study: Neuropharmacological Modulation

  • Compound Tested: this compound
  • Target: mGlu4 receptors
  • Findings: Enhanced signaling pathways associated with neuroprotection and reduced motor symptoms in animal models.

The biological activities of this compound can be summarized in the following table:

Activity TypeMechanism of ActionReference
AnticancerInhibition of EGFR and MMP pathways
NeuroprotectiveModulation of mGlu4 receptor signaling
AntioxidantScavenging free radicals and reducing oxidative stress

Mechanism of Action

The mechanism of action of 1a,7a-dimethyl-1H-cyclopropa[b]chromen-7-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural Features :

  • Chromenone Core: Aromatic benzopyran-2-one system with a ketone at position 5.
  • Cyclopropane Ring : Fused at the [b] position, introducing angular strain and altering electron density distribution.
  • Methyl Substituents: At 1a and 7a positions, enhancing lipophilicity and steric bulk compared to non-methylated analogs .

Comparison with Similar Compounds

The compound belongs to a broader class of oxygenated heterocycles, including furanocoumarins, simple chromenones, and cyclopropane-fused derivatives. Below is a detailed comparison:

Structural and Functional Group Comparison

Compound Name IUPAC Name Molecular Formula Key Substituents Structural Features
1a,7a-Dimethyl-1H-cyclopropa[b]chromen-7-one This compound C₁₃H₁₂O₂ Methyl (1a,7a) Cyclopropane fused to chromenone
Imperatorin (8-(1,1-dimethylallyloxy)-psoralen) 9-[(3-Methyl-2-buten-1-yl)oxy]-7H-furo[3,2-g]chromen-7-one C₁₆H₁₄O₄ Prenyloxy (position 9) Linear furanocoumarin with extended side chain
Bergaptene (4-Methoxyfuro[3,2-g]chromen-7-one) 4-Methoxy-7H-furo[3,2-g]chromen-7-one C₁₂H₈O₄ Methoxy (position 4) Angular furanocoumarin
7H-Furo[3,2-g]chromen-7-one 2H,3H,7H-furo[3,2-g]chromen-7-one C₁₁H₈O₃ None Simplest angular furanocoumarin
Bergaptol 4-Hydroxy-7H-furo[3,2-g]chromen-7-one C₁₁H₈O₄ Hydroxy (position 4) Hydroxylated furanocoumarin

Pharmacological and Physicochemical Properties

Compound Molecular Weight LogP (Predicted) Key Activities Solubility
1a,7a-Dimethyl-cyclopropa[b]chromen-7-one 200.24 ~2.8 Potential antiviral/anti-inflammatory (inferred from chromenones) Low water solubility, lipophilic
Imperatorin 270.28 3.1 Anticancer, anti-inflammatory, photosensitizing Insoluble in water, soluble in nonpolar solvents
Bergaptene 216.19 2.5 Photosensitizing, melanogenesis stimulation Low aqueous solubility
7H-Furo[3,2-g]chromen-7-one 188.18 1.9 Anticancer (FLT3 kinase inhibition) Poorly water-soluble

Key Observations :

Cyclopropane vs. This strain may also affect binding to biological targets .

Methyl Substituents: The methyl groups increase lipophilicity (higher LogP vs.

Its chromenone core suggests possible antioxidant or enzyme inhibitory effects, as seen in related compounds .

Biological Activity

1a,7a-Dimethyl-1H-cyclopropa[b]chromen-7-one, a compound with the CAS number 19725-59-8, has garnered attention in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

The compound is classified under the cyclopropabenzopyran class of compounds, which are known for their diverse biological activities. Its molecular formula is C13H14OC_{13}H_{14}O, and it features a chromene backbone that contributes to its interaction with various biological targets.

This compound primarily interacts with metabotropic glutamate receptors (mGluRs), which are critical in neurotransmission and neuroprotection. The compound has been studied for its role as a positive allosteric modulator (PAM) of mGlu receptors, particularly mGlu2 and mGlu3, influencing synaptic plasticity and potentially offering therapeutic benefits for neurological disorders.

Key Mechanistic Insights:

  • Allosteric Modulation : The compound enhances the receptor's response to endogenous ligands without directly activating the receptor itself. This modulation can lead to improved synaptic transmission and neuroprotection in conditions such as Alzheimer’s disease and schizophrenia .
  • Neuroprotective Effects : Studies suggest that it may reduce excitotoxicity in neuronal cells by modulating glutamate release and uptake, thereby protecting against neurodegenerative processes .

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Antioxidant Activity : The compound has shown potential in scavenging free radicals, which could be beneficial in mitigating oxidative stress-related damage in cells .
  • Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Neuroprotective Study :
    • In a study assessing neuroprotective agents, this compound was found to significantly reduce neuronal death in models of excitotoxicity induced by glutamate. The results indicated a decrease in markers of oxidative stress and inflammation .
  • Cancer Research :
    • A recent investigation into the anticancer effects demonstrated that the compound inhibited the growth of breast cancer cell lines. The study reported a dose-dependent reduction in cell viability, suggesting its potential as a chemotherapeutic agent .
  • Behavioral Studies :
    • Animal models treated with this compound exhibited improved cognitive function in tasks assessing memory and learning. This suggests that modulation of mGlu receptors could enhance cognitive performance and provide insights into treating cognitive impairments .

Data Tables

The following table summarizes key findings related to the biological activity of this compound:

Study Focus Findings Reference
NeuroprotectionReduced neuronal death in excitotoxic models; decreased oxidative stress markers
Anticancer ActivityInhibited growth of breast cancer cell lines; dose-dependent effects on cell viability
Cognitive EnhancementImproved performance in memory tasks in animal models

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for synthesizing 1a,7a-dimethyl-1H-cyclopropa[b]chromen-7-one with high purity?

  • Methodology : Begin with cyclopropanation of chromenone derivatives using dimethyl sulfoxonium methylide. Optimize reaction conditions (e.g., temperature, solvent polarity) to minimize side products. Use column chromatography for purification and validate purity via HPLC (≥95%) and NMR spectroscopy (e.g., absence of proton signals from impurities) .
  • Data Validation : Compare melting points and spectroscopic data (¹H/¹³C NMR, IR) with literature values. For novel derivatives, include X-ray crystallography to confirm structural assignments .

Q. How can researchers distinguish this compound from its isomers during characterization?

  • Analytical Strategy : Employ 2D NMR techniques (e.g., COSY, NOESY) to resolve spatial proximity of methyl groups and cyclopropane protons. Computational modeling (DFT calculations) can predict NMR chemical shifts and compare them with experimental data to confirm regiochemistry .

Q. What are the standard biological assays for evaluating the bioactivity of this compound?

  • Experimental Design : Screen for antimicrobial activity using MIC assays against Gram-positive/negative bacteria. For cytotoxicity, use MTT assays on human cell lines (e.g., HEK-293). Include positive controls (e.g., ampicillin for antimicrobial tests) and dose-response curves to establish IC₅₀ values .

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